Methyl 4-chloro-1-benzothiophene-2-carboxylate
Overview
Description
“Methyl 4-chloro-1-benzothiophene-2-carboxylate” is a derivative of benzothiophene . Benzothiophene and its derivatives are important heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .
Synthesis Analysis
The synthesis of benzothiophene derivatives has been achieved through various methods . One such method involves an aryne reaction with alkynyl sulfides . This method allows for the synthesis of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis
The molecular structure of “Methyl 4-chloro-1-benzothiophene-2-carboxylate” is represented by the formula C10H7ClO2S . It is a derivative of benzothiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Physical And Chemical Properties Analysis
“Methyl 4-chloro-1-benzothiophene-2-carboxylate” has a molecular weight of 226.67900 . It has a density of 1.392g/cm3 . Its boiling point is 338.693ºC at 760 mmHg , and its melting point is between 95-97ºC .Scientific Research Applications
Synthesis and Electrochemical Behavior
Methyl 4-chloro-1-benzothiophene-2-carboxylate is involved in the synthesis and electrochemical studies of related compounds, demonstrating its utility in electrochemical reduction processes. The study by Rejňák et al. (2004) elaborated on the preparative method of synthesis for new derivatives and investigated the electrochemical behavior of methyl 3-chloro-, bromo-, and iodo-1-benzothiophene-2-carboxylates. The research found that the reduction of these compounds follows an ECE mechanism, indicating a detailed pathway for their electrochemical behavior and potential applications in various electrochemical systems Rejňák et al., 2004.
Chemical Reactions and Synthesis Routes
Further studies show the chemical versatility of related thiophene derivatives. Corral and Lissavetzky (1984) explored reactions with methyl 3-hydroxythiophene-2-carboxylate, presenting a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. This research demonstrates the potential of thiophene derivatives in synthesizing complex organic compounds, highlighting the broader chemical utility of such structures Corral & Lissavetzky, 1984.
Metal-Organic Frameworks (MOFs) and Luminescence Sensing
A notable application in the field of materials science is the construction of metal-organic frameworks (MOFs) using thiophene-functionalized dicarboxylates. Zhao et al. (2017) constructed a family of thiophene-based MOFs capable of efficient luminescent sensing for environmental contaminants, including Hg(II), Cu(II), Cr(VI), and salicylaldehyde. This research underlines the importance of thiophene derivatives in developing advanced materials for environmental monitoring and pollutant detection Zhao et al., 2017.
Polymeric Materials and Lithium-Ion Batteries
The synthesis of novel polycyclic heterocyclic ring systems, including benzothiophene derivatives, showcases the potential for creating advanced polymeric materials. Sasaki et al. (1995) synthesized a novel compound, highlighting its utility in developing new materials with potential applications in various technological fields, such as electronics and materials science Sasaki et al., 1995.
Safety And Hazards
Future Directions
The future directions of “Methyl 4-chloro-1-benzothiophene-2-carboxylate” research could involve further investigation of its potential therapeutic applications . It has been shown to have antimicrobial, antifungal, and anticancer activity . Therefore, it could be a promising candidate for the development of new antimicrobial and anticancer agents .
properties
IUPAC Name |
methyl 4-chloro-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXPDFHEOUVFRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625900 | |
Record name | Methyl 4-chloro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-1-benzothiophene-2-carboxylate | |
CAS RN |
35212-95-4 | |
Record name | Methyl 4-chloro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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